Cas no 2228248-26-6 (2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol)

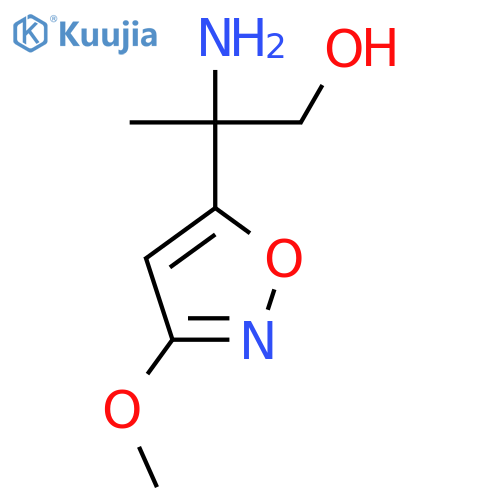

2228248-26-6 structure

商品名:2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol

2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1730026

- 2228248-26-6

- 2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol

- 2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol

-

- インチ: 1S/C7H12N2O3/c1-7(8,4-10)5-3-6(11-2)9-12-5/h3,10H,4,8H2,1-2H3

- InChIKey: DWSDFLQXAKHZTC-UHFFFAOYSA-N

- ほほえんだ: O1C(=CC(=N1)OC)C(C)(CO)N

計算された属性

- せいみつぶんしりょう: 172.08479225g/mol

- どういたいしつりょう: 172.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 81.5Ų

2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1730026-5.0g |

2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |

2228248-26-6 | 5g |

$4143.0 | 2023-06-04 | ||

| Enamine | EN300-1730026-0.5g |

2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |

2228248-26-6 | 0.5g |

$1372.0 | 2023-06-04 | ||

| Enamine | EN300-1730026-2.5g |

2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |

2228248-26-6 | 2.5g |

$2800.0 | 2023-06-04 | ||

| Enamine | EN300-1730026-10.0g |

2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |

2228248-26-6 | 10g |

$6144.0 | 2023-06-04 | ||

| Enamine | EN300-1730026-0.1g |

2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |

2228248-26-6 | 0.1g |

$1257.0 | 2023-06-04 | ||

| Enamine | EN300-1730026-0.05g |

2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |

2228248-26-6 | 0.05g |

$1200.0 | 2023-06-04 | ||

| Enamine | EN300-1730026-0.25g |

2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |

2228248-26-6 | 0.25g |

$1315.0 | 2023-06-04 | ||

| Enamine | EN300-1730026-1.0g |

2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |

2228248-26-6 | 1g |

$1429.0 | 2023-06-04 |

2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

2228248-26-6 (2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol) 関連製品

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 152840-81-8(Valine-1-13C (9CI))

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬